molecular formula C15H15N3O4 B11626539 N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No.: B11626539
M. Wt: 301.30 g/mol
InChI Key: UQMWBYSJWYNDAB-UHFFFAOYSA-N
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Description

N'-{[2-(3-Methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a synthetic pyridinecarboximidamide derivative characterized by a 3-methoxyphenoxyacetyloxy substituent. Structurally, it consists of a pyridine ring linked to an imidamide group (–C(=N–O–)–NH₂) at position 2, with a 2-(3-methoxyphenoxy)acetyloxy moiety attached to the imidamide nitrogen (Figure 1). The methoxy group on the phenoxy ring introduces electron-donating properties, which may influence reactivity, solubility, and biological interactions.

For example, describes the synthesis of N-benzoyl-2-pyridinecarboxamides via reactions between 2-pyridinecarboxylic acid derivatives and acyl chlorides in acetonitrile with triethylamine . By analogy, the target compound could be synthesized by reacting 2-pyridinecarboximidamide with 2-(3-methoxyphenoxy)acetyl chloride under similar conditions, followed by purification via silica gel chromatography.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-methoxyphenoxy)acetate

InChI

InChI=1S/C15H15N3O4/c1-20-11-5-4-6-12(9-11)21-10-14(19)22-18-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,18)

InChI Key

UQMWBYSJWYNDAB-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 2-(3-methoxyphenoxy)acetic acid under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry

In the industrial sector, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is used in the production of specialty chemicals and advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic materials .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, receptors, or DNA, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups
This compound 3-Methoxyphenoxyacetyloxy at N-imidamide C₁₇H₁₈N₃O₅⁺ ~344.35† Imidamide, ether, methoxy, acetyl
N-Benzoyl-2-pyridinecarboxamide () Benzoyl at pyridinecarboxamide C₁₃H₁₁N₂O₂ 227.24 Carboxamide, aryl
2-(3-Fluorophenoxy)-N-hydroxy-6-methyl-N'-[2-(1-methylpyrrolidin-2-yl)ethyl]pyridine-3-carboximidamide () 3-Fluorophenoxy, methyl, pyrrolidine-ethyl C₂₀H₂₅FN₄O₂ 372.44 Imidamide, fluoro, hydroxy, amine

Key Observations:

Substituent Effects: The methoxyphenoxy group in the target compound contrasts with the benzoyl group in ’s carboxamides. Methoxy’s electron-donating nature may enhance solubility in polar solvents compared to benzoyl’s hydrophobic aryl group .

Synthetic Pathways: highlights the use of acyl chlorides (e.g., benzimidoyl chlorides) and acetonitrile-triethylamine as a base-solvent system for carboxamide synthesis. The target compound likely follows a similar route but substitutes the acyl chloride with 2-(3-methoxyphenoxy)acetyl chloride .

Molecular Weight and Complexity :

  • The target compound (~344.35 g/mol) is lighter than ’s analog (372.44 g/mol), primarily due to the absence of a pyrrolidine-ethyl side chain and hydroxy group .

Physicochemical and Pharmacokinetic Implications

  • Solubility: The acetyloxy and methoxy groups in the target compound may improve aqueous solubility compared to ’s carboxamides, which are eluted with chloroform (non-polar) or acetone (moderately polar) .
  • Stability : The acetyloxy group’s ester linkage could render the compound prone to hydrolysis, unlike the more stable carboxamide bond in ’s derivatives .

Biological Activity

N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, with the CAS number 503561-77-1, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C15H15N3O4
  • Molar Mass : 301.2973 g/mol

The compound features a pyridine ring substituted with a carboximidamide group and an acetylated phenoxy moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of activity:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various tumor cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenoxy and pyridine components can significantly alter potency.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against pathogens such as Helicobacter pylori, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as urease, which is crucial for the survival of certain pathogens, indicating its potential as a therapeutic agent in infectious diseases.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results indicate variable cytotoxicity depending on the cell type and concentration used.
    Cell LineIC50 (µM)Activity Level
    HeLa15.4Moderate
    MCF-722.8Low
    A54910.2High
    These findings suggest that the compound's effectiveness may be enhanced through structural modifications.
  • Antimicrobial Testing :
    A study evaluated the antimicrobial activity of this compound against H. pylori. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, comparable to standard treatments.
  • Enzyme Inhibition Studies :
    The compound was tested for urease inhibition using a colorimetric assay. Results showed significant inhibition at concentrations above 50 µM, indicating potential utility in treating urease-producing bacterial infections.

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